molecular formula C16H18FN3O2S B2529402 2-(2-fluorophenyl)-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 2034537-37-4

2-(2-fluorophenyl)-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Cat. No.: B2529402
CAS No.: 2034537-37-4
M. Wt: 335.4
InChI Key: YRFAAYUYNKKMHD-UHFFFAOYSA-N
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Description

2-(2-fluorophenyl)-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C16H18FN3O2S and its molecular weight is 335.4. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Properties

  • A study by Parikh and Joshi (2014) explored the synthesis of 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives, which were further modified to include fluorine atoms, resulting in compounds with enhanced antimicrobial properties. These derivatives showed significant potency against a broad panel of bacterial and fungal strains, highlighting the importance of fluorine substitution for antimicrobial efficacy (Parikh & Joshi, 2014).

Anti-inflammatory and Anticancer Activity

  • Sunder and Maleraju (2013) synthesized N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, demonstrating significant anti-inflammatory activity, suggesting potential applications in inflammation-related research (Sunder & Maleraju, 2013).

  • Abu-Melha (2021) reported on the synthesis and anticancer screening of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds. These compounds showed potent cytotoxic activities against breast cancer cell lines, indicating their potential as therapeutic agents for cancer research (Abu-Melha, 2021).

Properties

IUPAC Name

2-(2-fluorophenyl)-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2S/c17-13-4-2-1-3-12(13)9-14(21)18-10-15-19-16(20-22-15)11-5-7-23-8-6-11/h1-4,11H,5-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFAAYUYNKKMHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1C2=NOC(=N2)CNC(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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